molecular formula C14H17N3O3 B2946271 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide CAS No. 874398-92-2

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B2946271
CAS No.: 874398-92-2
M. Wt: 275.308
InChI Key: NEZUWRFNQKDDAF-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a small organic molecule featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a para-ethoxyphenyl group. The oxadiazole ring is further functionalized at position 3 with a branched aliphatic amide, 2-methylpropanamide (isobutyramide). The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring introduces electron-donating effects, which may influence solubility, binding affinity, or reactivity compared to analogs with alternative substituents .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-19-11-7-5-10(6-8-11)12-13(17-20-16-12)15-14(18)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZUWRFNQKDDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

N 4 4 ethoxyphenyl 1 2 5 oxadiazol 3 yl 2 methylpropanamide\text{N 4 4 ethoxyphenyl 1 2 5 oxadiazol 3 yl 2 methylpropanamide}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Anticancer Properties : Preliminary studies suggest that compounds with oxadiazole structures can induce apoptosis in cancer cells through various signaling pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
Enzyme InhibitionInhibits cholinesterases and other enzymes involved in metabolic processes
AntimicrobialExhibits activity against various bacterial strains

Case Studies

Several studies have investigated the biological effects of oxadiazole derivatives similar to this compound:

  • Antioxidant and Enzyme Inhibition Study :
    • A study demonstrated that a related oxadiazole compound showed significant antioxidant activity measured through various assays (e.g., CUPRAC assay) and exhibited enzyme inhibitory effects against glucosidase .
  • Anticancer Activity Assessment :
    • In vitro tests on pancreatic cancer cell lines revealed that an oxadiazole derivative significantly reduced cell viability and induced apoptotic signaling pathways . This suggests that the compound may have therapeutic potential in cancer treatment.
  • Comparative Studies :
    • Comparative studies with other oxadiazole compounds indicated that those with specific substituents exhibited enhanced potency against cancer cells while maintaining low cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The following compounds share the 1,2,5-oxadiazole scaffold but differ in substituents on the phenyl ring and the amide side chain:

Compound A : N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
  • Oxadiazole substituent : 3,4-Dimethoxyphenyl (electron-donating methoxy groups at meta and para positions).
  • Amide side chain: 2-(4-Fluorophenoxy)propanamide (phenoxy ether linkage with a fluorine atom).
  • Molecular formula : C₂₀H₁₉FN₃O₅ (calculated molecular weight: 407.39 g/mol) .
Compound B : 2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
  • Oxadiazole substituent : 4-Methoxyphenyl (single methoxy group at para position).
  • Amide side chain: 2-(4-Bromophenoxy)acetamide (smaller acetamide backbone with bromine substitution).
  • Molecular formula : C₁₇H₁₄N₃O₄Br (molecular weight: 404.22 g/mol) .
Compound C : ANAZF (Aminonitroazofurazan)
  • Structure : Azo-linked 1,2,5-oxadiazole cores with nitro and amine groups.
  • Relevance : Primarily used in explosives research; divergent functionality compared to amide derivatives .

Comparative Data Table

Parameter Target Compound Compound A Compound B
Oxadiazole substituent 4-Ethoxyphenyl (-OCH₂CH₃) 3,4-Dimethoxyphenyl (-OCH₃ at C3, C4) 4-Methoxyphenyl (-OCH₃)
Amide structure 2-Methylpropanamide (branched alkyl) 2-(4-Fluorophenoxy)propanamide (ether-linked aromatic) 2-(4-Bromophenoxy)acetamide (smaller backbone)
Molecular formula C₁₅H₁₇N₃O₃ (calculated) C₂₀H₁₉FN₃O₅ C₁₇H₁₄N₃O₄Br
Molecular weight ~299.33 g/mol (calculated) ~407.39 g/mol 404.22 g/mol
Electronic effects Moderate electron donation (ethoxy) Strong electron donation (two methoxy groups) Moderate electron donation (methoxy)
Potential applications Unreported (structural similarity suggests drug discovery) Likely bioactive (fluorine enhances bioavailability) Bromine may confer halogen-bonding interactions

Critical Analysis of Substituent Effects

  • Phenyl ring modifications: The ethoxy group in the target compound provides a balance between lipophilicity and steric bulk compared to the smaller methoxy group in Compound B. Ethoxy may enhance metabolic stability relative to methoxy due to reduced oxidative susceptibility .
  • Amide side chain variations: The branched 2-methylpropanamide in the target compound likely improves steric shielding, reducing enzymatic degradation compared to the linear acetamide in Compound B. Phenoxy-linked amides (Compounds A and B) introduce aromaticity and halogen substituents (F, Br), which are advantageous for target binding (e.g., kinase inhibition) but may increase molecular weight and polarity .

Q & A

Q. What are the standard synthetic routes for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide, and what key intermediates are involved?

The synthesis typically involves cyclocondensation reactions. For example, hydrazine-carbothioamide intermediates can undergo cyclization with nitrile oxides under refluxing methanol or ethanol. Key steps include hydrazine hydrate-mediated formation of the oxadiazole ring and KOH-assisted thiolation. Yields up to 80% are achievable with optimized stoichiometry (e.g., 1.00 equiv. of reactants) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation employs:

  • NMR spectroscopy (1H/13C) to verify proton environments and carbon frameworks.
  • Mass spectrometry for molecular weight validation (e.g., [M+H]+ peaks).
  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous oxadiazole derivatives .
  • HPLC (≥98% purity) to ensure homogeneity .

Q. What in vitro assays are recommended for initial bioactivity evaluation?

  • Enzyme inhibition assays : Use fluorogenic substrates for HDAC or kinase targets.
  • Antioxidant tests : DPPH radical scavenging and β-carotene linoleic acid assays under standardized conditions.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2) to assess viability .

Advanced Research Questions

Q. How can synthetic yield be optimized, particularly in cyclization steps?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst use : LiH or KOH improves reaction rates in oxadiazole formation.
  • Temperature control : Reflux conditions (e.g., 5 h at 80°C) vs. room temperature for side-product minimization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and concentrations.
  • Orthogonal validation : Cross-check antioxidant activity with both DPPH and ferrozine-based iron chelation assays .
  • Purity verification : HPLC-MS to rule out impurity-driven artifacts .

Q. How do substituents on the 4-ethoxyphenyl moiety influence reactivity and bioactivity?

  • Electron-donating groups (e.g., ethoxy) stabilize the oxadiazole ring via resonance, enhancing metabolic stability.
  • Hammett studies quantify substituent effects on reaction rates. Computational tools (e.g., DFT) model electronic impacts on binding to targets like HDACs .

Q. What computational methods support derivative design for enhanced properties?

  • Molecular docking (AutoDock Vina) predicts binding modes to protein targets.
  • QSAR models identify structural motifs linked to improved IC50 values.
  • MD simulations assess stability in physiological environments, as applied to quinazolinone analogs .

Q. How are common synthesis impurities characterized and mitigated?

  • HPLC-MS profiles impurities (e.g., unreacted intermediates or regioisomers).
  • Regioisomer differentiation : Distinct 1H NMR splitting patterns (e.g., para vs. meta substitution).
  • Purification : Column chromatography (silica gel) or recrystallization in ethanol .

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